molecular formula C14H14N4OS3 B3481471 N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide

N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide

Cat. No. B3481471
M. Wt: 350.5 g/mol
InChI Key: WXEMVCFQYCHUOI-UHFFFAOYSA-N
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Description

“N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide” is a chemical compound that is classified as a benzothiazole . It is an oily, flammable, red to brown liquid with a pungent odor that is very slightly soluble in water . It decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides .


Synthesis Analysis

These molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The chemical reactions of this compound involve direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Physical And Chemical Properties Analysis

This compound is an oily, flammable, red to brown liquid with a pungent odor . It is very slightly soluble in water . It decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides .

Safety and Hazards

This compound is potentially hazardous. It is flammable and decomposes on heating producing hydrogen cyanide, sulfur oxides, and nitrogen oxides . It is also a potential carcinogen, and is a hepatotoxin . It is a skin sensitizer, and may cause contact dermatitis in those exposed to the poisonous compound .

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS3/c1-3-18(9(2)19)13-17-16-12(22-13)8-20-14-15-10-6-4-5-7-11(10)21-14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEMVCFQYCHUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)CSC2=NC3=CC=CC=C3S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide
Reactant of Route 6
N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylacetamide

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